molecular formula C22H22O12 B8175752 Hesperetin 7-O-glucuronide

Hesperetin 7-O-glucuronide

Cat. No. B8175752
M. Wt: 478.4 g/mol
InChI Key: NEAWXAXVQDDFJL-PLEVBHNASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hesperetin 7-glucuronide is a glucosiduronic acid and a member of flavonoids.

Scientific Research Applications

  • Regulation of Fecal Microbiota and Metabolic Homeostasis : Hesperetin-7-O-glucoside significantly regulates fecal microbiota and modulates the host's tricarboxylic acid cycle, indicating potential benefits for human health (Wu et al., 2020).

  • Activation of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) : Hesperetin glucuronides exhibit partial agonistic activity towards PPARγ, which plays a role in cellular energy production and lipid peroxidation. This activity is distinct from that of thiazolidine-2,4-dione agents (Gamo et al., 2014).

  • Enhanced Inhibitory and Solubility Properties : Hesperetin-7-O-glucoside has better inhibitory and solubility properties than hesperidin, making it more effective in inhibiting various enzymes and the growth of Helicobacter pylori (Lee et al., 2012).

  • Anti-inflammatory Properties : Hesperetin-7-O-glucoside has shown strong anti-inflammatory activity both in vitro and in vivo, suggesting potential preventive or therapeutic effects for chronic inflammation diseases (Wu et al., 2021).

  • Neuroprotective Effects : Hesperetin and its metabolites prevent neuronal apoptosis by activating Akt and ERK1/2 signaling pathways, demonstrating potential neuroprotective effects (Vauzour et al., 2007).

  • Impact on Cell Proliferation and Cancer : Hesperetin induces cell cycle arrest in the G1 phase in breast carcinoma MCF-7 cells, suggesting its role in cancer cell proliferation (Choi, 2007).

  • Blood Pressure Reduction : Hesperetin-7-O-glucoside reduces blood pressure in healthy volunteers, although its intestinal absorption and metabolism are not fully understood (Actis-Goretta et al., 2015).

  • Hepatoprotective Effects : Hesperetin derivatives like MTBH possess hepatoprotective effects against acute liver injury in animal models (Shen et al., 2016).

properties

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-4-oxo-2,3-dihydrochromen-7-yl]oxy]oxane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O12/c1-31-13-3-2-8(4-10(13)23)14-7-12(25)16-11(24)5-9(6-15(16)33-14)32-22-19(28)17(26)18(27)20(34-22)21(29)30/h2-6,14,17-20,22-24,26-28H,7H2,1H3,(H,29,30)/t14?,17-,18-,19+,20-,22+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEAWXAXVQDDFJL-PLEVBHNASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401341534
Record name Hesperetin 7-O-glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401341534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

478.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hesperetin 7-O-glucuronide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Hesperetin 7-O-glucuronide
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Reactant of Route 6
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